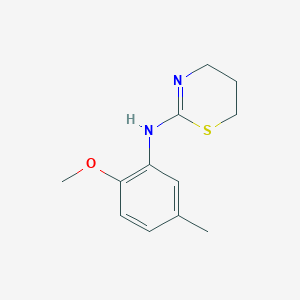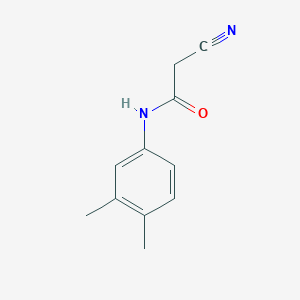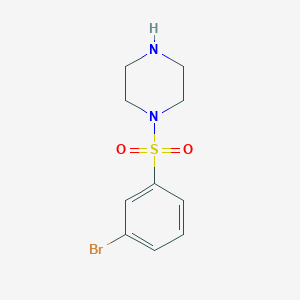
1-(3-Bromobenzenesulfonyl)piperazine
Descripción general
Descripción
Piperazine derivatives are a class of organic compounds that have garnered significant attention due to their wide range of applications in pharmaceuticals and as intermediates in chemical synthesis. The compound "1-(3-Bromobenzenesulfonyl)piperazine" is a derivative of piperazine, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring.
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine involves a multi-step process starting from 2,6-dichloro-nitrobenzene and piperazine, including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield of 48.2% . Similarly, the synthesis of 3-trifluoromethylated piperazin-2-ones is achieved by treating trifluoromethyl 2-bromo enones with N,N'-disubstituted ethylenediamines, involving a multistep process with a captodative aminoenone as a key intermediate . Another example is the synthesis of 1,4-bis(3'-bromopropionyl)piperazine-2,3-14C, which is synthesized via a series of reactions starting from 1,2-bis(bensylamino)ethane .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is confirmed using various spectroscopic techniques. For example, the structure of 1-(2,3-dichlorophenyl)piperazine is confirmed by IR and 1H-NMR spectroscopy . The asymmetric unit of piperazine-1,4-diium bis(3-carboxy-4-hydroxybenzenesulfonate) dihydrate comprises a piperazine-1,4-diium cation, a 3-carboxy-4-hydroxybenzenesulfonate anion, and a water molecule, with an extensive network of intermolecular hydrogen bonds . Similarly, the asymmetric unit of piperazine-1,4-diium bis(piperazin-1-ium) bis(3-carboxylato-4-hydroxybenzenesulfonate) dihydrate consists of a piperazine-1,4-diium cation, a piperazin-1-ium cation, a 3-carboxylato-4-hydroxybenzenesulfonate dianion, and a water molecule, forming a three-dimensional network through hydrogen bonding .
Chemical Reactions Analysis
Piperazine derivatives undergo various chemical reactions that are crucial for their synthesis and functionalization. The reaction of α-bromo enones with 1,2-diamines leads to the formation of piperazin-2-ones via a rearrangement process . The synthesis of novel piperazine-based building blocks involves reactions starting from N,N'-dibromobenzenesulfonamide and ethyl acrylate, with the formation of side products from possible aziridinium intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of substituents such as the trifluoromethyl group can significantly affect the reaction path and the properties of the resulting compounds . The extensive hydrogen bonding observed in the crystal structures of piperazine derivatives like those described in and suggests a high degree of polarity, which can impact solubility and reactivity. The antioxidative activity of 1,3,5-triazine derivatives incorporating piperazine motifs indicates potential therapeutic applications, particularly in the treatment of illnesses related to oxidative stress .
Aplicaciones Científicas De Investigación
Piperazine Derivatives as Drug Candidates
Piperazine derivatives, including those related to 1-(3-Bromobenzenesulfonyl)piperazine, show promise as drug candidates for diseases such as type 2 diabetes and Alzheimer's. Compounds synthesized from piperazine show inhibitory potential against enzymes like α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are significant in the context of these diseases. Molecular docking studies support the bioactivity potential of these compounds (Abbasi et al., 2018).
Synthesis and Chemical Structure
Research on synthesizing and understanding the structure of piperazine derivatives, similar to 1-(3-Bromobenzenesulfonyl)piperazine, is pivotal. For instance, studies have focused on the preparation methods and structural confirmation of different piperazine compounds using techniques like IR and NMR spectroscopy (Li Ning-wei, 2006). These studies contribute significantly to the understanding of these compounds' chemical properties and potential applications.
Medicinal Chemistry and Pharmacology
In medicinal chemistry, piperazine and its derivatives are recognized for their central pharmacological activity. They are researched for various therapeutic applications, including as antipsychotic, antidepressant, and anxiolytic drugs. The activation of the monoamine pathway is a key aspect of the pharmacological action of many piperazine derivatives (Brito et al., 2018).
Antimicrobial and Antioxidative Potential
Piperazine derivatives, related to 1-(3-Bromobenzenesulfonyl)piperazine, are being studied for their antimicrobial and antioxidative activities. Research includes the synthesis of novel piperazine compounds and their evaluation against various bacterial and fungal strains. Molecular docking studies also contribute to understanding their antimicrobial potential (Patil et al., 2021). Additionally, certain triazine derivatives incorporating piperazine structures have shown significant antioxidative activity, indicating potential in treating illnesses related to oxidative stress (Havránková et al., 2019).
Direcciones Futuras
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Therefore, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This suggests that future research may continue to explore new synthetic methods to afford functionalized piperazines .
Propiedades
IUPAC Name |
1-(3-bromophenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVJTQOHBQUGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368542 | |
| Record name | 1-(3-Bromobenzenesulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzenesulfonyl)piperazine | |
CAS RN |
179051-77-5 | |
| Record name | 1-(3-Bromobenzenesulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromobenzenesulfonyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-Phenylethyl)-2-thienyl]acetic acid](/img/structure/B1271720.png)
![2-[(4-Bromophenyl)thio]acetamide](/img/structure/B1271723.png)
![2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol](/img/structure/B1271724.png)
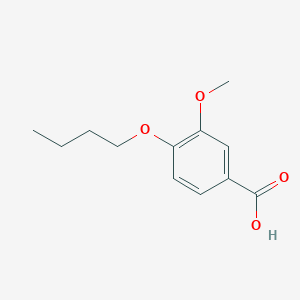
![8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1271735.png)
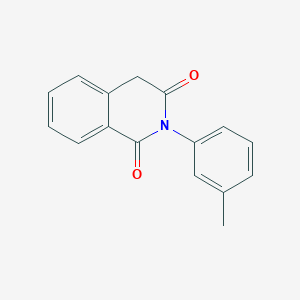
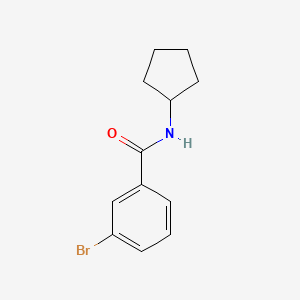
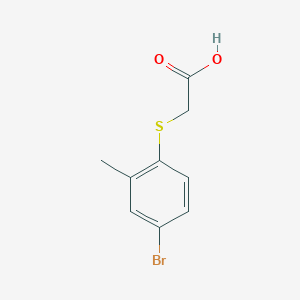
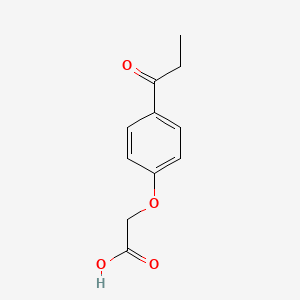
![2-Methylbenzo[d]thiazole-5-carbaldehyde](/img/structure/B1271751.png)
![4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide](/img/structure/B1271758.png)
![(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1271760.png)
